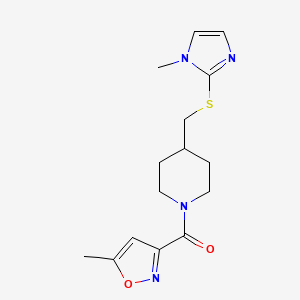

(4-(((1-甲基-1H-咪唑-2-基)硫代)甲基)哌啶-1-基)(5-甲基异恶唑-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives typically involves starting materials such as piperidine-4-carboxylic acid and various acylating agents. For example, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved through amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding a reasonable overall yield of 62.4% . This suggests that the synthesis of the compound of interest might also involve similar steps of functionalization and cyclization.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined to crystallize in the monoclinic space group with the piperidine ring adopting a chair conformation . Similarly, the structure of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime also exhibits a chair conformation for the piperidine ring, with distorted tetrahedral geometry around the sulfur atom . These findings can be extrapolated to predict that the compound of interest may also exhibit a chair conformation of the piperidine ring and specific geometric arrangements around heteroatoms.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be inferred from their interactions and the presence of functional groups. The compound with a benzenesulfonyl group showed intermolecular hydrogen bonds and C-Cl···π interactions, which could influence its reactivity . The presence of substituents on the piperidine ring and the nature of the functional groups can significantly affect the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be diverse. The thermal stability of such compounds was demonstrated by thermogravimetric analysis, with stability in a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, were evaluated using density functional theory calculations, which can provide insights into the chemical reactivity and stability of the compound . The molecular electrostatic potential map can also identify reactive sites on the molecular surface, which is crucial for understanding the interaction of the compound with biological targets or other chemical entities.

科学研究应用

合成和结构分析

已经合成并对具有结构相似性的化合物(包括咪唑、哌啶和异恶唑部分等各种杂环成分)进行了结构表征,以探索其生物活性潜力和物理性质。例如,一项研究详细介绍了一种新型生物活性杂环的合成和结构探索,强调了结构分析在理解此类化合物性质中的重要性 (S. Benaka Prasad 等,2018)。

抗菌活性

含有哌啶和异恶唑环的化合物的衍生物的研究已经调查了它们的抗菌活性。例如,探索了 2,4-二氟苯基 (哌啶-4-基) 甲酮肟衍生物的合成和体外抗菌活性,表明这些化合物有可能作为开发新型抗菌剂的模板 (L. Mallesha 等,2014)。

受体调节的配体设计

以哌啶和相关杂环为特征的化合物已被用作受体调节剂设计中的配体。这一应用在药物研究中至关重要,其中受体活性的调节可以导致开发用于治疗各种疾病的新药。一个例子包括对拮抗剂与 CB1 大麻素受体的分子相互作用的研究,证明了此类化合物在理解受体-配体相互作用中的效用 (J. Shim 等,2002)。

生物激活途径

研究含有异恶唑和哌啶单元的化合物的生物激活途径对于了解它们的代谢和潜在治疗应用至关重要。例如,一项研究阐明了异恶唑化合物在人肝微粒体中的新型生物激活途径,提供了对这种分子的代谢稳定性和安全性概况的见解 (Jian Yu 等,2011)。

作用机制

Imidazole

is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Oxazoles

are an important class of biologically active metabolites from nature, and exhibit broad biological activities as the lead for drug discovery .

属性

IUPAC Name |

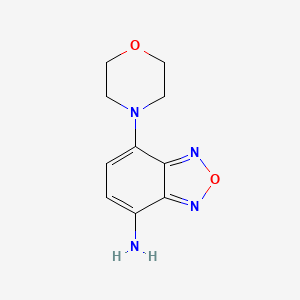

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-11-9-13(17-21-11)14(20)19-6-3-12(4-7-19)10-22-15-16-5-8-18(15)2/h5,8-9,12H,3-4,6-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZASSFWEPWQQTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)CSC3=NC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B2538592.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide](/img/structure/B2538596.png)

![6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2538598.png)

amino}cyclobutan-1-ol](/img/structure/B2538599.png)

![N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2538601.png)

![2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2538603.png)

![2-(2-Bromoethyl)bicyclo[2.2.1]heptane](/img/structure/B2538605.png)

![4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2538609.png)

![2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2538612.png)